Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate
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Overview
Description
Isopropyl unoprostone is a synthetic docosanoid and a derivative of docosahexaenoic acid. It is primarily used in ophthalmology for the treatment of open-angle glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which helps prevent damage to the optic nerve and loss of vision .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl unoprostone is synthesized through a multi-step process that involves the esterification of unoprostone with isopropyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of isopropyl unoprostone involves large-scale esterification reactions followed by purification steps such as distillation and crystallization. The final product is then formulated into ophthalmic solutions for clinical use .
Chemical Reactions Analysis
Types of Reactions
Isopropyl unoprostone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unoprostone free acid.
Hydrolysis: Isopropyl unoprostone can be hydrolyzed to yield unoprostone and isopropyl alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Unoprostone free acid.
Hydrolysis: Unoprostone and isopropyl alcohol.
Reduction: Various reduced derivatives of unoprostone.
Scientific Research Applications
Isopropyl unoprostone has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its neuroprotective properties and its ability to regulate big potassium channels.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. It has also been studied for its potential in treating retinitis pigmentosa.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Isopropyl unoprostone exerts its effects by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The compound activates big potassium channels, which leads to relaxation of the trabecular meshwork and increased aqueous humor outflow . Additionally, it has been shown to have neuroprotective effects, which may contribute to its therapeutic benefits in ocular diseases .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: Another prostaglandin analogue used to reduce intraocular pressure.
Travoprost: Similar to latanoprost, used for the treatment of glaucoma.
Bimatoprost: A prostamide analogue with similar applications in ophthalmology.
Uniqueness
Isopropyl unoprostone is unique in its dual mechanism of action, combining intraocular pressure reduction with neuroprotective effects. This makes it particularly valuable in the treatment of ocular diseases where both pressure reduction and neuroprotection are desired .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861262 |
Source
|
Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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